N-benzyl-N-(3-nitrophenyl)-2-phenoxyacetamide
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Overview
Description
N-benzyl-N-(3-nitrophenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a nitrophenyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(3-nitrophenyl)-2-phenoxyacetamide typically involves the reaction of benzylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at a low temperature to prevent side reactions. The resulting intermediate is then reacted with phenoxyacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for monitoring the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(3-nitrophenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N-(3-nitrophenyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-(3-nitrophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The nitrophenyl group is crucial for its binding affinity and specificity towards the target enzymes. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methyl-2-phenoxyacetamide
- N-benzyl-N-(4-nitrophenyl)-2-phenoxyacetamide
- N-benzyl-N-(3-nitrophenyl)-2-phenylacetamide
Uniqueness
N-benzyl-N-(3-nitrophenyl)-2-phenoxyacetamide is unique due to the presence of both a nitrophenyl group and a phenoxyacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C21H18N2O4 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-benzyl-N-(3-nitrophenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C21H18N2O4/c24-21(16-27-20-12-5-2-6-13-20)22(15-17-8-3-1-4-9-17)18-10-7-11-19(14-18)23(25)26/h1-14H,15-16H2 |
InChI Key |
RXSHJERZLSDWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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